![molecular formula C9H10N2OS2 B2672584 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 736948-79-1](/img/structure/B2672584.png)
2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were prepared using Petasis reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl acetate was exemplified in one study .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 (vascular endothelial growth factor receptor 2) as potential anticancer agents .
- In Vitro Evaluation : These derivatives were tested in vitro to inhibit VEGFR-2 and prevent cancer cell growth. Compound 18 exhibited strong anti-VEGFR-2 potential (IC50 = 0.084 μM) and effectively inhibited MCF-7 and HepG2 cancer cell lines .
- Cell Cycle Arrest and Apoptosis : Compound 18 induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cells by modulating BAX, Bcl-2, caspase-8, and caspase-9 levels .
- Computational Insights : Molecular docking and dynamics simulations provided structural details of the VEGFR-2-18 complex, aiding drug design efforts .
- Design and Screening : Some thieno[2,3-d]pyrimidin-4(3H)-ones were designed, synthesized, and screened against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant antimycobacterial activity .
- Compound 7j : Among the target compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) demonstrated potent antitumor activity .
Anticancer Properties
Antitubercular Activity
Antitumor Activity
(Additional Applications):
properties
IUPAC Name |
5,6-dimethyl-2-(sulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-4-5(2)14-9-7(4)8(12)10-6(3-13)11-9/h13H,3H2,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAWPLHYLKABI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CS)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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